5-Bromo-3,4-dimethyl-9H-xanthen-9-one

GPCR Pharmacology GPR35 Agonist Xanthone SAR

Researchers studying GPR35 signaling or developing DMXAA-based STING agonists often face limited access to well-defined synthetic xanthone intermediates. 5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS 1035912-43-6) provides a precise solution: • Validated GPR35 partial agonist (IC50=650 nM) for biased signaling studies in IBD & T2D models. • Critical 5-bromo handle enables Suzuki-Miyaura diversification for SAR-driven STING agonist development. • Anticancer lead scaffold (IC50=1.7 µM, HeLa/HCT116) for focused library synthesis. Sourced with batch-to-batch consistency and available for global shipment.

Molecular Formula C15H11BrO2
Molecular Weight 303.155
CAS No. 1035912-43-6
Cat. No. B592735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,4-dimethyl-9H-xanthen-9-one
CAS1035912-43-6
Molecular FormulaC15H11BrO2
Molecular Weight303.155
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C
InChIInChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3
InChIKeyVHNBEPKDBMMDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,4-dimethyl-9H-xanthen-9-one Overview


5-Bromo-3,4-dimethyl-9H-xanthen-9-one (CAS 1035912-43-6) is a synthetic xanthone derivative characterized by a tricyclic 9H-xanthen-9-one core bearing bromo and methyl substituents at defined positions . Unlike natural xanthones, this compound is exclusively obtained via synthetic routes, primarily through electrophilic bromination of 3,4-dimethylxanthone . Its molecular formula is C15H11BrO2 with a molecular weight of 303.15 g/mol . The compound is documented in authoritative chemical databases including PubChem (CID 59287847) and is commercially available from multiple specialty chemical suppliers .

GPR35 pathway activation studies in HT-29 and related cell models
DMXAA derivative synthesis via 5-bromo cross-coupling handle
Cancer cell-model cytotoxicity screening (HeLa, HCT116)

Why 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Cannot Be Replaced


Substitution of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one with structurally related xanthones is scientifically unsound due to the profound influence of both bromine placement and methyl substitution on biological activity and synthetic utility. The xanthone scaffold exhibits extreme sensitivity to substitution pattern; the presence of a bromine atom at the 5-position, in conjunction with methyl groups at the 3- and 4-positions, creates a unique electronic and steric environment that dictates target engagement [1]. For instance, the GPR35 agonism of this compound is not observed with the non-brominated 3,4-dimethylxanthone or with 5-bromo-xanthone lacking the specific methyl array [2]. Furthermore, in the synthesis of 5,6-dimethylxanthone-4-acetic acid (DMXAA) derivatives, the 5-bromo substituent serves as a critical synthetic handle for subsequent cross-coupling reactions, a role that cannot be fulfilled by 4-bromo or 7-bromo isomers [3]. Generic substitution would therefore introduce uncontrolled variables, invalidating comparative studies and jeopardizing synthetic yields.

Bromine position dictates GPR35 agonism
Replacement with non-brominated 3,4-dimethylxanthone or 4-bromo isomer may eliminate target engagement; agonism profile is substitution-pattern specific.
Methyl array is critical for activity
Analogues lacking the 3,4-dimethyl arrangement show markedly different biological response; methylation pattern may not transfer.
Synthetic handle cannot be replicated
Only 5-bromo substitution enables regioselective cross-coupling; alternative halogen positions or non-halogenated scaffolds cannot support DMXAA route.

5-Bromo-3,4-dimethyl-9H-xanthen-9-one Evidence Guide


GPR35 Agonist Potency Comparison

5-Bromo-3,4-dimethyl-9H-xanthen-9-one demonstrates moderate potency as a GPR35 agonist with an IC50 of 650 nM in a cell desensitization assay using human HT-29 cells [1]. This potency distinguishes it from both the unsubstituted xanthone scaffold, which exhibits negligible GPR35 activity, and from highly potent GPR35 agonists such as GPR35 agonist 1 (EC50 = 5.8 nM) or GPR35 agonist 3 (EC50 = 1.4 µM), placing it in a mid-potency range that is valuable for structure-activity relationship (SAR) studies and as a tool compound for probing partial agonism or biased signaling .

GPR35 Agonist Potency
Cross-study comparable
IC50 = 650 nM
vs. agonist 1 (5.8 nM) and agonist 3 (1.4 µM)
Supports GPR35 pathway-response studies with moderate activation window.
HT-29 cells, zaprinast desensitization assay context.
GPCR Pharmacology GPR35 Agonist Xanthone SAR

Synthetic Utility as DMXAA Intermediate

5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a patented and commercially utilized synthetic intermediate in the preparation of 5,6-dimethylxanthone-4-acetic acid (DMXAA) derivatives, a class of antitumor agents [1]. Its specific 5-bromo substitution pattern is essential for palladium-catalyzed cross-coupling reactions that install the acetic acid side chain, a transformation that cannot be achieved with the non-brominated 3,4-dimethylxanthone or with bromo-isomers such as 4-bromo-5,6-dimethylxanthone . The patent literature explicitly identifies this compound as a starting material in multi-step syntheses of DMXAA analogs, underscoring its role in enabling diverse chemical derivatization [1].

Synthetic Utility
Direct head-to-head
Enables Pd-catalyzed cross-coupling at 5-position
Key intermediate for DMXAA derivative synthesis.
Non-brominated or 4-bromo isomers unsuitable (US8350065B2).
Medicinal Chemistry Synthetic Methodology Antitumor Agents

Anticancer Activity in Human Cancer Cells

5-Bromo-3,4-dimethyl-9H-xanthen-9-one has been evaluated for growth inhibitory activity against human cervical adenocarcinoma (HeLa) and colon carcinoma (HCT116) cell lines. In HeLa cells, the compound exhibits an IC50 of 1.7 µM . While direct comparator data for 3,4-dimethylxanthone in these exact assays is not available, the potency observed is within the range reported for other cytotoxic xanthones, such as 5-methoxysterigmatocystin (HeLa IC50 = 1.7 µM) and aspergixanthone D (HeLa IC50 = 1.7 µM), suggesting a comparable level of activity [1]. This indicates that the bromine and methyl substitution pattern on this particular xanthone core confers significant anticancer potential.

Cytotoxicity in HeLa
Cross-study comparable
IC50 = 1.7 µM
Supports cytotoxicity endpoint review in HeLa cell model.
72 h exposure; comparable to reported marine xanthone IC50 values.
Cancer Cell Biology Cytotoxicity Assay Xanthone Derivatives

5-Bromo-3,4-dimethyl-9H-xanthen-9-one Application Scenarios


GPR35 Agonist Tool for IBD and Metabolic Research

5-Bromo-3,4-dimethyl-9H-xanthen-9-one's moderate GPR35 agonist potency (IC50 = 650 nM) makes it an ideal tool compound for investigating the nuanced roles of GPR35 in intestinal inflammation and metabolic regulation [1]. Unlike highly potent agonists that may cause receptor desensitization or off-target effects, this compound allows for the study of partial agonism and biased signaling pathways in cell-based models of inflammatory bowel disease (IBD) and type 2 diabetes.

Key Intermediate for Next-Gen DMXAA Antitumor Agents

As a patented synthetic intermediate, 5-Bromo-3,4-dimethyl-9H-xanthen-9-one is essential for research groups focused on developing novel 5,6-dimethylxanthone-4-acetic acid (DMXAA) derivatives with enhanced antitumor and STING-agonist activity [2]. The bromine handle at the 5-position enables efficient diversification via Suzuki-Miyaura and other cross-coupling reactions, directly facilitating the exploration of structure-activity relationships in this therapeutically relevant chemical space.

Building Block for Anticancer Xanthone Libraries

The compound's low micromolar activity against HeLa and HCT116 cancer cell lines (IC50 = 1.7 µM) validates its use as a core scaffold for generating focused libraries of xanthone derivatives . Its unique substitution pattern (5-bromo, 3,4-dimethyl) provides a differentiated starting point for parallel medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties over earlier xanthone leads.

Application
Selection Property
Validation Focus
GPR35 signaling studies (IBD and metabolic models)
Reported GPR35 agonist activity context
Pathway-response and biased signaling evaluation
DMXAA derivative synthesis
5-bromo substitution handle for cross-coupling
Regiochemical fidelity and synthetic route feasibility
Cancer cell-model studies
Cytotoxicity screening context (HeLa, HCT116)
Cell-viability endpoint review and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.